molecular formula C15H10F2O4 B14027609 Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate

Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate

Cat. No.: B14027609
M. Wt: 292.23 g/mol
InChI Key: NQGJXRPQTSCETJ-UHFFFAOYSA-N
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Description

Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate is an organic compound with the molecular formula C15H10F2O4 and a molecular weight of 292.23 g/mol . This compound is characterized by the presence of a benzoate ester linked to a difluorohydroxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate typically involves the esterification of 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-[(2,3-difluoro-6-oxophenyl)carbonyl]benzoate.

    Reduction: Formation of 4-[(2,3-difluoro-6-hydroxyphenyl)methanol].

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,3-difluorophenyl)carbonyl]benzoate
  • Methyl 4-[(2,6-difluorophenyl)carbonyl]benzoate
  • Methyl 4-[(2,3-difluoro-4-hydroxyphenyl)carbonyl]benzoate

Uniqueness

Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate is unique due to the presence of both hydroxyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H10F2O4

Molecular Weight

292.23 g/mol

IUPAC Name

methyl 4-(2,3-difluoro-6-hydroxybenzoyl)benzoate

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)9-4-2-8(3-5-9)14(19)12-11(18)7-6-10(16)13(12)17/h2-7,18H,1H3

InChI Key

NQGJXRPQTSCETJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2F)F)O

Origin of Product

United States

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